Tetrabromophthalate diol
Overview
Description
Tetrabromophthalic acid mixed esters with diethylene glycol and propylene glycol is an organic compound known for its high thermal stability and resistance to chemical corrosion. This compound is commonly used in various industrial applications, including as a component in coatings, adhesives, and electronic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrabromophthalic acid mixed esters with diethylene glycol and propylene glycol involves the esterification of tetrabromophthalic acid with diethylene glycol and propylene glycol. The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Tetrabromophthalic acid mixed esters with diethylene glycol and propylene glycol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield less brominated esters .
Scientific Research Applications
Tetrabromophthalic acid mixed esters with diethylene glycol and propylene glycol have a wide range of applications in scientific research:
Biology: Investigated for its potential use in biological systems due to its stability and resistance to degradation.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism by which tetrabromophthalic acid mixed esters with diethylene glycol and propylene glycol exert their effects involves the interaction of the bromine atoms with the target molecules. The bromine atoms can form stable bonds with other molecules, thereby enhancing the thermal stability and resistance to chemical degradation of the compound .
Comparison with Similar Compounds
Similar Compounds
Tetrabromophthalic anhydride: Another brominated compound used as a flame retardant.
Hexabromocyclododecane: A brominated flame retardant with similar applications.
Decabromodiphenyl ether: Used as a flame retardant in various materials.
Uniqueness
Tetrabromophthalic acid mixed esters with diethylene glycol and propylene glycol is unique due to its combination of high thermal stability, resistance to chemical corrosion, and versatility in various applications. Its ability to form stable esters with both diethylene glycol and propylene glycol makes it particularly useful in industrial applications where these properties are essential .
Properties
IUPAC Name |
2-(2-hydroxyethoxy)ethanol;propane-1,2-diol;3,4,5,6-tetrabromophthalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br4O4.C4H10O3.C3H8O2/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;5-1-3-7-4-2-6;1-3(5)2-4/h(H,13,14)(H,15,16);5-6H,1-4H2;3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZKJXAYYSFTTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)O.C(COCCO)O.C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Br4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, mixed esters with diethylene glycol and propylene glycol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
77098-07-8 | |
Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, mixed esters with diethylene glycol and propylene glycol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77098-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, mixed esters with diethylene glycol and propylene glycol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077098078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, mixed esters with diethylene glycol and propylene glycol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Reaction products of tetrabromophthalic anhydride with 2,2'-oxydiethanol and methyloxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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